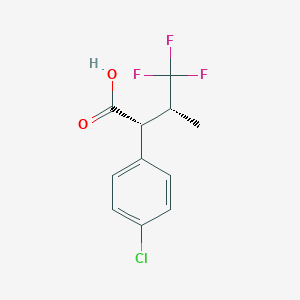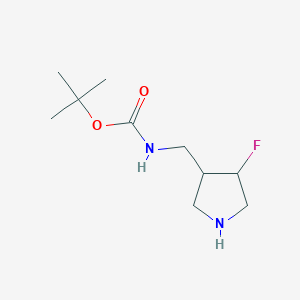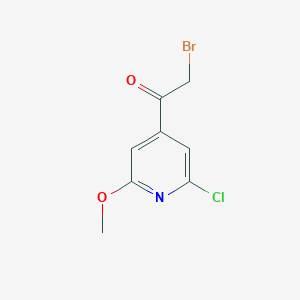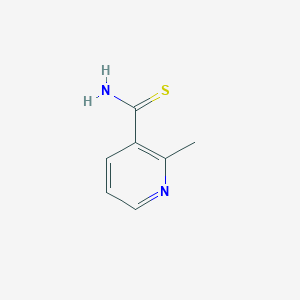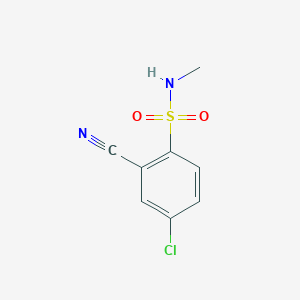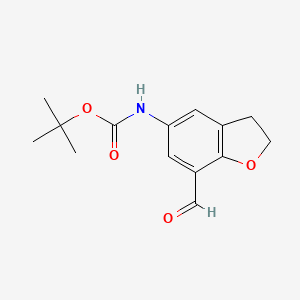
4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups attached to the 4 and 5 positions of the imidazole ring, and an amine group at the 2 position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzil with ammonium acetate in the presence of a suitable solvent like glacial acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the phenyl rings or the imidazole ring itself .
Scientific Research Applications
Chemistry: In chemistry, 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents targeting specific biological pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The imidazole ring is a common motif in many pharmaceutical compounds, making this compound a valuable starting material for drug discovery .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other functional materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the dihydro and amine groups, making it less reactive in certain contexts.
4,5-dihydro-1H-imidazol-2-amine: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
2-phenyl-4,5-dihydro-1H-imidazole: Contains only one phenyl group, leading to different steric and electronic effects.
Uniqueness: 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both phenyl groups and the amine functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H3,16,17,18) |
InChI Key |
CBPTYHIJJGRNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


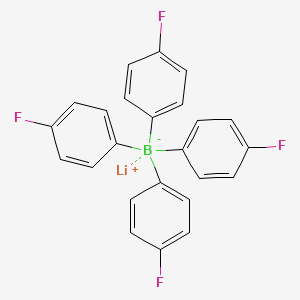
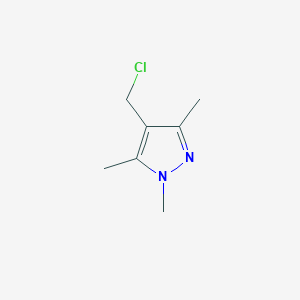
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
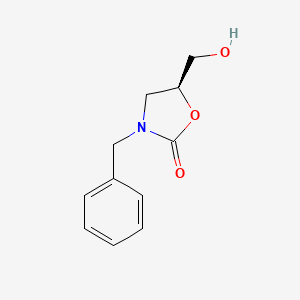
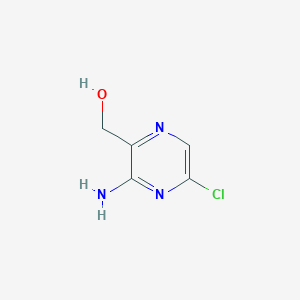
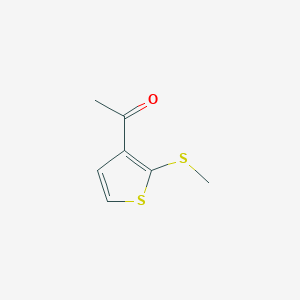
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
